2-[3-(Diethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(Diethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyrrole fused ring system, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Diethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One efficient method includes the reaction of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions. This process allows for the formation of the chromeno-pyrrole fused ring system with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, crystallization techniques are employed to isolate the final product without the need for chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Diethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .
Scientific Research Applications
2-[3-(Diethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(Diethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share similar heterocyclic structures and exhibit a broad range of biological activities.
Chromone derivatives: Compounds with chromone structures also show diverse biological activities and are used in various therapeutic applications.
Uniqueness
2-[3-(Diethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific fused ring system and the presence of the diethylamino and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C27H32N2O6 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H32N2O6/c1-6-28(7-2)13-10-14-29-23(17-15-20(32-3)25(34-5)21(16-17)33-4)22-24(30)18-11-8-9-12-19(18)35-26(22)27(29)31/h8-9,11-12,15-16,23H,6-7,10,13-14H2,1-5H3 |
InChI Key |
JNNXJMDXEHMHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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